molecular formula C16H30N2O2 B2639843 tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1824013-24-2

tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2639843
CAS No.: 1824013-24-2
M. Wt: 282.428
InChI Key: QZUDMHMDIDPVTN-UHFFFAOYSA-N
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Description

Tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring substituted with a cyclobutylmethyl group and a tert-butyl carbamate group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of cyclobutanone with an appropriate amine.

    Introduction of the Cyclobutylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclobutylmethyl halide under basic conditions.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted piperidine or cyclobutylmethyl derivatives.

Scientific Research Applications

Tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but lacks the cyclobutylmethyl group.

    tert-Butyl (4-phenylpiperidin-4-yl)carbamate: Contains a phenyl group instead of a cyclobutylmethyl group.

Uniqueness

Tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate is unique due to the presence of the cyclobutylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

tert-butyl N-[[4-(cyclobutylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-12-16(7-9-17-10-8-16)11-13-5-4-6-13/h13,17H,4-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDMHMDIDPVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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